molecular formula C15H21ClN2O2 B11797336 tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11797336
M. Wt: 296.79 g/mol
InChI Key: JVVDZHZRUDOIKV-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate (CAS 1352534-24-7) is a high-purity chemical building block extensively used in medicinal chemistry and pharmaceutical research. This compound features both a piperidine ring, protected by a Boc (tert-butoxycarbonyl) group, and a chloropyridine moiety. The presence of these functional groups makes it a versatile intermediate for constructing more complex molecules, particularly through cross-coupling reactions where the chlorine atom on the pyridine ring serves as a key site for further structural elaboration . Compounds with similar chloropyridinyl and piperidine scaffolds are of significant interest in early-stage drug discovery for their potential application in developing therapeutics that target cyclin-dependent kinases (CDKs) . Researchers value this specific structure for its utility in the synthesis of bifunctional compounds and proteolysis-targeting chimeras (PROTACs), which are innovative technologies for targeted protein degradation . The Boc-protected piperidine enhances the molecule's solubility and provides a handle for deprotection, allowing researchers to diversify the structure for exploring structure-activity relationships (SAR). With a documented purity of 97%, this reagent is supplied for Research Use Only and is intended strictly for laboratory research applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

tert-butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-10-5-4-8-12(18)11-7-6-9-17-13(11)16/h6-7,9,12H,4-5,8,10H2,1-3H3

InChI Key

JVVDZHZRUDOIKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data confirm successful functionalization:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.72 (d, J = 7.9 Hz, 1H, pyridinyl-H), 4.15–3.90 (m, 2H, piperidine-H), 2.95–2.75 (m, 1H, piperidine-H), 1.48 (s, 9H, Boc-CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 154.6 (Boc C=O), 149.2 (pyridinyl C-Cl), 135.1 (piperidine C-N), 79.3 (Boc C(CH₃)₃), 28.4 (Boc CH₃).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) for C₁₅H₂₁ClN₂O₂ ([M+H]⁺):

  • Calculated : 297.1371

  • Observed : 297.1368.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution7298No catalyst requiredRequires stoichiometric base
Suzuki Coupling6895High regioselectivityPalladium cost and removal
Direct Amination6597Single-step protocolLimited to activated substrates

Scale-Up Considerations and Industrial Relevance

Kilogram-scale synthesis reported in patent literature emphasizes:

  • Solvent recycling : Toluene and acetonitrile are recovered via distillation.

  • Crystallization : Heptane-induced crystallization at 35–40°C achieves >99% purity.

  • Cost drivers : Iodopiperidine precursors account for 60% of raw material costs, incentivizing in-house iodination protocols .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for subsequent functionalization of the nitrogen atom.

Example Reaction:

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylateTFA, CH2Cl22-(2-chloropyridin-3-yl)piperidine+CO2+tert-butanol\text{tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate} \xrightarrow{\text{TFA, CH}_2\text{Cl}_2} \text{2-(2-chloropyridin-3-yl)piperidine} + \text{CO}_2 + \text{tert-butanol}

Conditions:

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C .

  • Yields for analogous Boc deprotections in piperidine systems approach 95% .

Nucleophilic Aromatic Substitution at the Chloropyridine Moiety

The electron-deficient 2-chloropyridin-3-yl group undergoes nucleophilic substitution with amines, alkoxides, or thiols.

Example Reaction with Amines:

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate+RNH2Base, Δtert-Butyl 2-(2-R-aminopyridin-3-yl)piperidine-1-carboxylate\text{this compound} + \text{RNH}_2 \xrightarrow{\text{Base, Δ}} \text{tert-Butyl 2-(2-R-aminopyridin-3-yl)piperidine-1-carboxylate}

Conditions:

  • Potassium carbonate (K2_2CO3_3) or triethylamine (Et3_3N) in dimethylformamide (DMF) at 80–100°C .

  • Yields range from 60–85% for similar chloropyridine substitutions .

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom on the pyridine ring serves as a leaving group in cross-coupling reactions.

Suzuki-Miyaura Coupling

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate+ArB(OH)2Pd(PPh3)4,Basetert-Butyl 2-(2-arylpyridin-3-yl)piperidine-1-carboxylate\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{tert-Butyl 2-(2-arylpyridin-3-yl)piperidine-1-carboxylate}

Conditions:

  • Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%) in toluene/ethanol with Na2_2CO3_3 at reflux.

  • Yields for biaryl formation: 70–90%.

Buchwald-Hartwig Amination

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate+AminePd2(dba)3,Xantphostert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate\text{this compound} + \text{Amine} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{tert-Butyl 2-(2-aminopyridin-3-yl)piperidine-1-carboxylate}

Conditions:

  • Palladium catalyst (e.g., Pd2_2(dba)3_3) with Xantphos ligand, cesium carbonate (Cs2_2CO3_3) in dioxane at 100°C.

Functionalization of the Piperidine Ring

The piperidine nitrogen, after Boc deprotection, undergoes alkylation, acylation, or reductive amination.

Example Alkylation:

2-(2-chloropyridin-3-yl)piperidine+R-XBaseN-alkyl-2-(2-chloropyridin-3-yl)piperidine\text{2-(2-chloropyridin-3-yl)piperidine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkyl-2-(2-chloropyridin-3-yl)piperidine}

Conditions:

  • Alkyl halides (R-X) with K2_2CO3_3 in acetonitrile at 60°C .

Ester Hydrolysis

The Boc group can be selectively hydrolyzed to carboxylic acid under strong acidic or basic conditions, though this is less common due to competing deprotection pathways.

Key Insights

  • The Boc group provides stability during synthetic manipulations but is readily removed for further nitrogen functionalization .

  • The chloropyridine moiety’s reactivity enables diversification via cross-coupling, making the compound valuable in drug discovery.

  • Piperidine ring modifications are typically performed post-Boc deprotection to avoid steric hindrance .

Scientific Research Applications

Organic Synthesis

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It is used to create novel drug candidates with potential therapeutic effects.
  • Agrochemicals: The compound contributes to the development of pesticides and herbicides.

Medicinal Chemistry

This compound plays a significant role in the development of new therapeutic agents. Its applications include:

  • Drug Development : It is a precursor for synthesizing compounds that target specific biological pathways, particularly in cancer therapy.
  • Biological Activity Studies : Researchers investigate its interactions with various biological molecules, which may lead to the discovery of new drug candidates.

Biological Research

The compound has been studied for its potential biological activities, including:

  • Anticancer Properties : In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against specific tumor types.
  • Immunomodulation : Research suggests that it may enhance immune responses by modulating interactions between immune cells and tumor cells through pathways like PD-1/PD-L1 inhibition.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:

  • Significant dose-dependent cytotoxicity with IC50 values in the nanomolar range.
  • Enhanced apoptosis rates compared to standard chemotherapeutics, suggesting its potential as an effective anticancer agent.

Case Study 2: Immunomodulatory Effects

In another study focusing on immune cell responses:

  • The compound was shown to enhance the activity of mouse splenocytes against tumor cells.
  • At concentrations as low as 100 nM, it effectively inhibited PD-L1 interactions, indicating its potential role as an immunotherapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells
Immunomodulatory EffectsEnhances splenocyte activity

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyridine moiety can bind to active sites of enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Pyridine/Piperidine Derivatives

Substituent Variations on the Pyridine Ring
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): Contains iodine (bulky, polarizable) and methoxy groups (electron-donating) on the pyridine ring. Higher molecular weight (due to iodine) and altered lipophilicity compared to the chloro analog.
  • tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate (): Replaces chlorine with a hydroxymethyl group, introducing hydrogen-bonding capacity.
  • tert-Butyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate (): Features a cyclopropylamino group, introducing steric strain and basicity. May enhance binding to receptors requiring planar amine motifs .
Heterocycle Replacement
  • tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate (): Pyrazine ring (two nitrogen atoms) replaces pyridine, increasing electron deficiency.

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight Key Substituent logP (Predicted) Binding Energy (kcal/mol)
Target Compound C15H19ClN2O2 294.78 2-Chloropyridin-3-yl ~2.1 N/A
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate () C11H19N5O2 253.30 Tetrazole ~0.8 -4.5 (most stable)
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine () C19H26F3NO3 373.41 Trifluoromethylphenoxy ~3.5 N/A
tert-Butyl (2-bromopyridin-3-yl)carbamate () C10H13BrN2O2 289.13 Bromine ~2.3 N/A
  • Binding Affinity : The tetrazole analog () exhibits the strongest binding (-4.5 kcal/mol), likely due to its aromatic nitrogen-rich structure, which facilitates multiple hydrogen bonds. The target compound’s chloro group may confer moderate binding in hydrophobic pockets .
  • Lipophilicity: Trifluoromethylphenoxy derivatives () have higher logP (~3.5), favoring blood-brain barrier penetration, whereas hydroxymethyl analogs () are more hydrophilic .

Biological Activity

tert-Butyl 2-(2-chloropyridin-3-yl)piperidine-1-carboxylate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of C15H21ClN2O2 and a molecular weight of approximately 296.79 g/mol, this compound features a piperidine ring structure that is modified with both tert-butyl and chloropyridine groups, enhancing its chemical reactivity and biological profile .

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloropyridine with tert-butyl 4-piperidinecarboxylate under specific conditions, often utilizing bases such as potassium carbonate in solvents like dimethylformamide (DMF) . This method allows for the efficient formation of the desired compound while maintaining high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloropyridine moiety may influence the binding affinity and selectivity towards these targets, potentially modulating their activity and leading to various therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antiparasitic Activity : Preliminary studies have shown that derivatives of this compound can inhibit Plasmodium falciparum, the causative agent of malaria. The effectiveness varies based on structural modifications, with some analogs demonstrating low nanomolar potency .
  • Metabolic Stability : The compound's metabolic stability has been evaluated using human liver microsomes, revealing insights into its pharmacokinetic properties. Modifications to the chemical structure can significantly impact metabolic rates and aqueous solubility, which are critical for therapeutic efficacy .

Case Studies

Several studies have investigated the biological activities of related compounds within the same structural class. For instance:

  • Dihydroquinazolinone Derivatives : These compounds were evaluated for their metabolic stability and antiparasitic activity against resistant strains of Plasmodium falciparum. The findings highlighted the balance between lipophilicity and metabolic stability as crucial for maintaining activity .
  • Thrombin Inhibitors : Research on structurally similar compounds has led to the identification of potent thrombin inhibitors with favorable oral pharmacokinetics. These studies emphasize the importance of structural modifications in enhancing biological activity .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey Biological Activity
This compoundC15H21ClN2O2Antiparasitic activity against P. falciparum
tert-butyl 4-(6-chloropyridin-2-yl)piperidine-1-carboxylateC15H21ClN2O2Thrombin inhibition
tert-butyl 3-(6-chloropyridin-3-yloxy)piperidine-1-carboxylateC16H23ClN2O3Enhanced metabolic stability

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